2-(3-Acetoxybenzoyl) furan
Overview
Description
2-(3-Acetoxybenzoyl) furan is an organic compound with the molecular formula C13H10O4. It is a derivative of furan, a heterocyclic aromatic organic compound, and features an acetoxybenzoyl group attached to the furan ring.
Mechanism of Action
Target of Action
This compound is a furan derivative, and furan derivatives have been known to interact with a variety of biological targets . .
Mode of Action
Furan derivatives are known to interact with their targets in a variety of ways, often involving the formation of covalent bonds with target proteins . The exact mode of action for this compound would depend on its specific targets, which are currently unknown.
Biochemical Pathways
Furan derivatives can affect a wide range of biochemical pathways depending on their specific targets
Result of Action
The effects would depend on the compound’s specific targets and mode of action
Action Environment
Factors such as temperature, pH, and the presence of other molecules could potentially influence the action of this compound
Biochemical Analysis
Biochemical Properties
2-(3-Acetoxybenzoyl) furan plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been observed to interact with cytochrome P450 enzymes, which are crucial for the metabolism of many compounds. The nature of these interactions often involves the formation of reactive intermediates that can further interact with other cellular components . Additionally, this compound can form covalent bonds with nucleophilic sites on proteins, leading to potential modifications in protein function .
Cellular Effects
The effects of this compound on various cell types and cellular processes are profound. It influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. For example, it has been shown to induce oxidative stress in hepatocytes, leading to changes in gene expression related to detoxification and stress response . Furthermore, this compound can disrupt mitochondrial function, leading to altered cellular metabolism and energy production .
Molecular Mechanism
At the molecular level, this compound exerts its effects through several mechanisms. It can bind to specific biomolecules, leading to enzyme inhibition or activation. For instance, its interaction with cytochrome P450 enzymes can result in the formation of reactive metabolites that inhibit or modify the activity of these enzymes . Additionally, this compound can cause changes in gene expression by interacting with transcription factors or other regulatory proteins .
Temporal Effects in Laboratory Settings
The effects of this compound can change over time in laboratory settings. Its stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that this compound can degrade into various metabolites over time, which may have different biological activities . Long-term exposure to this compound in in vitro or in vivo studies has been associated with persistent changes in cellular function, including sustained oxidative stress and altered gene expression .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, it may have minimal or beneficial effects, such as inducing mild stress responses that enhance cellular resilience . At high doses, it can cause toxic or adverse effects, including liver damage, oxidative stress, and disruption of metabolic processes . Threshold effects have been observed, where the compound’s impact becomes significantly more pronounced beyond a certain dosage level .
Metabolic Pathways
This compound is involved in several metabolic pathways. It is metabolized primarily by cytochrome P450 enzymes, leading to the formation of reactive intermediates that can further interact with other cellular components . These metabolic pathways can influence the compound’s overall biological activity and toxicity. Additionally, this compound can affect metabolic flux and metabolite levels by altering the activity of key enzymes involved in cellular metabolism .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. It can be taken up by cells through passive diffusion or active transport mechanisms . Once inside the cell, it may bind to intracellular proteins, influencing its localization and accumulation . The distribution of this compound within tissues can also be affected by its interactions with plasma proteins and other extracellular components .
Subcellular Localization
The subcellular localization of this compound is crucial for its activity and function. It can be directed to specific compartments or organelles through targeting signals or post-translational modifications . For example, it may localize to the mitochondria, where it can exert its effects on mitochondrial function and energy production . The localization of this compound within the cell can also influence its interactions with other biomolecules and its overall biological activity .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-(3-Acetoxybenzoyl) furan typically involves the acylation of furan with 3-acetoxybenzoyl chloride. The reaction is usually carried out in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3) under anhydrous conditions. The reaction proceeds via the Friedel-Crafts acylation mechanism, where the furan ring acts as the nucleophile .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography are common in industrial settings .
Chemical Reactions Analysis
Types of Reactions: 2-(3-Acetoxybenzoyl) furan undergoes various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furan-2,3-dione derivatives.
Reduction: The carbonyl group in the acetoxybenzoyl moiety can be reduced to form the corresponding alcohol.
Substitution: Electrophilic substitution reactions can occur at the furan ring, leading to the formation of various substituted derivatives.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are used under acidic conditions.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.
Substitution: Electrophilic reagents such as halogens (e.g., bromine) or nitro groups (e.g., nitric acid) are used under controlled conditions.
Major Products Formed:
- Oxidation products include furan-2,3-dione derivatives.
- Reduction products include alcohol derivatives.
- Substitution products vary depending on the electrophile used .
Scientific Research Applications
2-(3-Acetoxybenzoyl) furan has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studies have explored its potential as a bioactive compound with antimicrobial and anticancer properties.
Medicine: Research is ongoing to investigate its potential as a therapeutic agent for various diseases.
Industry: It is used in the production of pharmaceuticals, agrochemicals, and other fine chemicals .
Comparison with Similar Compounds
2-(3-Hydroxybenzoyl) furan: Similar structure but with a hydroxy group instead of an acetoxy group.
2-(3-Methoxybenzoyl) furan: Similar structure but with a methoxy group instead of an acetoxy group.
2-(3-Nitrobenzoyl) furan: Similar structure but with a nitro group instead of an acetoxy group
Uniqueness: 2-(3-Acetoxybenzoyl) furan is unique due to the presence of the acetoxy group, which imparts distinct chemical reactivity and biological activity. The acetoxy group can undergo hydrolysis to form the corresponding hydroxy derivative, adding versatility to its chemical behavior .
Properties
IUPAC Name |
[3-(furan-2-carbonyl)phenyl] acetate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10O4/c1-9(14)17-11-5-2-4-10(8-11)13(15)12-6-3-7-16-12/h2-8H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KKDXNMPGYHPJOQ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)OC1=CC=CC(=C1)C(=O)C2=CC=CO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80608861 | |
Record name | 3-(Furan-2-carbonyl)phenyl acetate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80608861 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
230.22 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
898766-20-6 | |
Record name | [3-(Acetyloxy)phenyl]-2-furanylmethanone | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=898766-20-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 3-(Furan-2-carbonyl)phenyl acetate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80608861 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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